Antimicrobial Potency: Fluoroquinolonic Acid vs. Ciprofloxacin (Direct Head‑to‑Head)
In direct comparison studies, fluoroquinolonic acid (FQA) demonstrates substantially weaker antimicrobial activity than the parent compound ciprofloxacin (CIP). Against E. coli, FQA exhibited only modest antimicrobial activity relative to the CIP API [REFS‑1]. Quantitative MIC data from broth dilution assays show that FQA requires a concentration of 100 µg/mL to inhibit Gram‑positive and Gram‑negative bacteria, whereas ciprofloxacin achieves the same effect at concentrations typically 100‑ to 1000‑fold lower [REFS‑2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 100 µg/mL (for Gram‑positive and Gram‑negative bacteria) |
| Comparator Or Baseline | Ciprofloxacin: typically ≤0.5 µg/mL for susceptible E. coli |
| Quantified Difference | ≥200‑fold higher MIC (weaker activity) |
| Conditions | Broth dilution method against S. aureus MTCC‑96, S. pyogenes MTCC‑443, E. coli MTCC‑442, P. aeruginosa MTCC‑441 |
Why This Matters
This quantitative difference confirms that fluoroquinolonic acid is not a therapeutic substitute for ciprofloxacin, which is critical for procurement decisions in pharmaceutical manufacturing where impurity standards must have negligible antimicrobial impact.
- [1] Ching, C., et al. Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays. Lett Appl Microbiol. 2021 Aug;73(2):220‑228. View Source
- [2] NCATS Inxight Drugs. FLUOROQUINOLONIC ACID. In Vitro Use Guide. MIC data. View Source
